molecular formula C16H16ClFN2O3S2 B2672713 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide CAS No. 1049865-84-0

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide

Cat. No. B2672713
CAS RN: 1049865-84-0
M. Wt: 402.88
InChI Key: NRAKWXYMLWTLCS-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide, also known as ML277, is a small molecule that has gained attention in recent years due to its potential therapeutic applications. ML277 is a selective activator of the Kir7.1 potassium channel, which is involved in various physiological processes such as insulin secretion, renal function, and hearing. In

Scientific Research Applications

Synthesis and Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide and related compounds have been extensively studied for their potential in various biological activities. A related study focused on the synthesis of O-substituted derivatives of sulfonamides bearing a piperidine nucleus, demonstrating the versatility of sulfonamide derivatives in generating biologically active compounds. These derivatives showed promising activity against enzymes like butyrylcholinesterase, indicating their potential in therapeutic applications (Khalid et al., 2013).

Anticancer Applications

Research has also explored the anticancer potential of compounds with similar structural motifs. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have been evaluated for their cytotoxic activity against various human cancer cell lines. These compounds, including those with structural similarities to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide, showed potent cytotoxic activity, indicating their potential as anticancer agents (Ravichandiran et al., 2019).

Antibacterial Properties

Additionally, derivatives of piperidine and related structures have been synthesized and evaluated for their antibacterial properties. For example, 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which share a similar core structure, have been studied as potential antibacterial agents, showing the broad utility of these chemical frameworks in developing new antibiotics (Miyamoto et al., 1987).

Enzyme Inhibition

The structural framework of 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide is also conducive to enzyme inhibition activities. Compounds with related structures have been investigated for their ability to inhibit enzymes such as carbonic anhydrase, which plays a critical role in physiological processes. Such studies highlight the potential of these compounds in therapeutic settings where enzyme modulation is desired (Turkmen et al., 2005).

Alzheimer’s Disease Research

In the context of neurodegenerative diseases, novel derivatives have been synthesized for evaluation as drug candidates for Alzheimer’s disease. The research includes compounds structurally akin to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-fluorophenyl)piperidine-2-carboxamide, emphasizing the significance of these chemical structures in developing treatments for cognitive disorders (Rehman et al., 2018).

properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-fluorophenyl)piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S2/c17-14-8-9-15(24-14)25(22,23)20-10-4-3-7-13(20)16(21)19-12-6-2-1-5-11(12)18/h1-2,5-6,8-9,13H,3-4,7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAKWXYMLWTLCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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